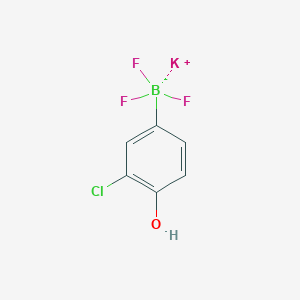
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is a chemical compound with the molecular formula C6H4ClF3O. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
The synthesis of Potassium 3-chloro-4-hydroxyphenyltrifluoroborate typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve scaling up this reaction using larger reactors and more efficient purification techniques .
Analyse Des Réactions Chimiques
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is commonly used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This compound undergoes transmetalation with palladium catalysts, facilitating the coupling of aryl halides with boronic acids . The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is extensively used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is employed as a reagent in various coupling reactions to synthesize complex organic molecules. In biology, it is used in the study of proteomics to label and identify proteins.
Mécanisme D'action
The mechanism of action of Potassium 3-chloro-4-hydroxyphenyltrifluoroborate involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, transferring the boron moiety to the palladium center. This facilitates the formation of a new carbon-carbon bond between the aryl halide and the boronic acid . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate can be compared to other boron reagents used in Suzuki–Miyaura coupling reactions, such as Potassium phenyltrifluoroborate and Potassium 4-hydroxyphenyltrifluoroborate. While these compounds share similar reactivity and applications, this compound is unique due to the presence of the chloro and hydroxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions .
Propriétés
Numéro CAS |
1015082-74-2 |
|---|---|
Formule moléculaire |
C6H4BClF3KO |
Poids moléculaire |
234.45 g/mol |
Nom IUPAC |
potassium;(3-chloro-4-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H4BClF3O.K/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3,12H;/q-1;+1 |
Clé InChI |
NLVUNZLQALXJBW-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=C(C=C1)O)Cl)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
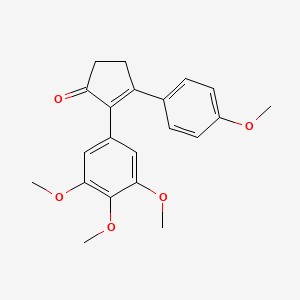
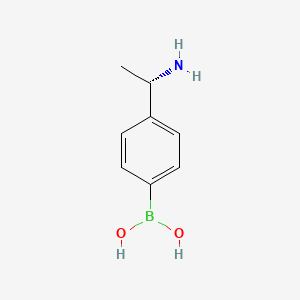
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13470012.png)

![3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid](/img/structure/B13470025.png)
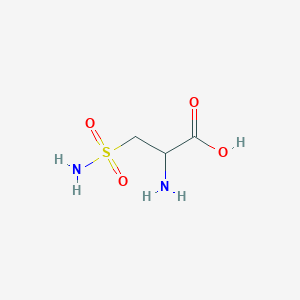
![Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B13470045.png)
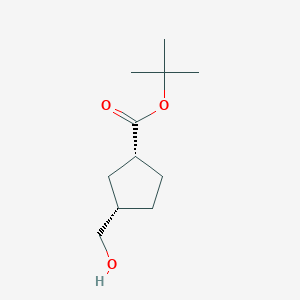

![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)
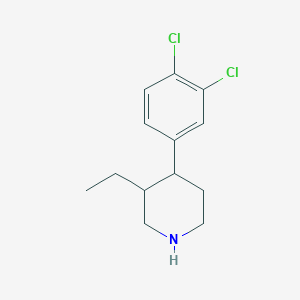
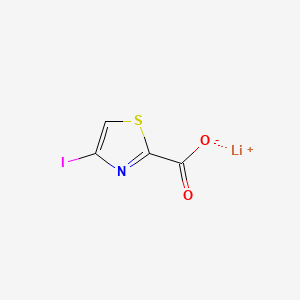
![5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)
